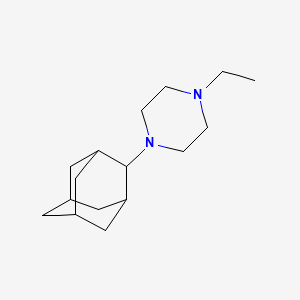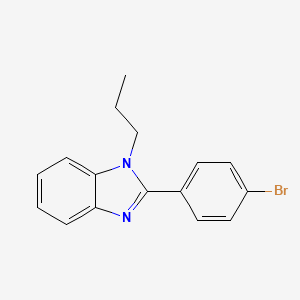
N-(2-chlorobenzyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(phenylthio)acetamide, commonly known as CBPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBPTA is a thioamide derivative that has been synthesized through various methods and has been studied for its biological activities and pharmacological properties.
作用機序
The exact mechanism of action of CBPTA is not fully understood, but studies have suggested that it may act through the induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function. CBPTA has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and thioredoxin reductase, which are involved in DNA replication and oxidative stress response, respectively.
Biochemical and Physiological Effects
CBPTA has been shown to induce cytotoxicity and apoptosis in cancer cells, as well as inhibit cell proliferation. It has also been shown to exhibit antifungal and antibacterial activity. However, studies have also reported that CBPTA may have toxic effects on normal cells, including hepatotoxicity and nephrotoxicity.
実験室実験の利点と制限
CBPTA has several advantages for lab experiments, including its ease of synthesis and its potential as a lead compound for the development of anticancer and antifungal agents. However, its toxicity to normal cells and potential side effects must be taken into consideration when conducting experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CBPTA.
将来の方向性
There are several future directions for the study of CBPTA, including the development of CBPTA derivatives with improved efficacy and reduced toxicity, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its mechanism of action and potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of CBPTA in vivo.
Conclusion
In conclusion, CBPTA is a thioamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits cytotoxic effects against various cancer cell lines, as well as antifungal and antibacterial activity. However, its toxicity to normal cells and potential side effects must be taken into consideration when conducting experiments. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CBPTA.
合成法
CBPTA can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with phenylthioacetic acid, followed by the addition of thionyl chloride and triethylamine. Another method involves the reaction of 2-chlorobenzaldehyde with phenylthiourea in the presence of sodium hydroxide and ethanol. The resulting CBPTA can be purified through recrystallization or column chromatography.
科学的研究の応用
CBPTA has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that CBPTA exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. CBPTA has also been studied for its potential as an antifungal agent, with promising results against Candida albicans. Additionally, CBPTA has been investigated for its antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-9-5-4-6-12(14)10-17-15(18)11-19-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIXPMUVDNBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)




![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)

![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
